5-(Ethoxymethyl)-N,N-dimethyl-1,3-selenazol-2-amine
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Overview
Description
5-(Ethoxymethyl)-N,N-dimethyl-1,3-selenazol-2-amine is a chemical compound that belongs to the class of selenazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-N,N-dimethyl-1,3-selenazol-2-amine typically involves the following steps:
Formation of the selenazole ring: This can be achieved through the cyclization of appropriate precursors containing selenium and nitrogen atoms.
Introduction of the ethoxymethyl group: This step involves the alkylation of the selenazole ring with ethoxymethyl halides under basic conditions.
Dimethylation of the amine group: The final step involves the methylation of the amine group using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxymethyl)-N,N-dimethyl-1,3-selenazol-2-amine can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
5-(Ethoxymethyl)-N,N-dimethyl-1,3-selenazol-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: The compound’s potential antioxidant properties make it a candidate for studying oxidative stress and related biological processes.
Medicine: Its unique chemical structure may offer therapeutic potential in the development of new drugs, particularly those targeting oxidative stress-related diseases.
Industry: The compound can be used in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Ethoxymethyl)-N,N-dimethyl-1,3-selenazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the selenazole ring can participate in redox reactions, potentially modulating the activity of redox-sensitive proteins and pathways. This can lead to various biological effects, including antioxidant activity and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Ethoxymethyl)furfural: A compound with a similar ethoxymethyl group but a different heterocyclic ring structure.
N,N-Dimethylselenourea: Contains selenium and dimethylamine groups but lacks the selenazole ring.
Selenomethionine: An amino acid derivative containing selenium.
Uniqueness
5-(Ethoxymethyl)-N,N-dimethyl-1,3-selenazol-2-amine is unique due to its combination of the selenazole ring, ethoxymethyl group, and dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
929568-64-9 |
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Molecular Formula |
C8H14N2OSe |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
5-(ethoxymethyl)-N,N-dimethyl-1,3-selenazol-2-amine |
InChI |
InChI=1S/C8H14N2OSe/c1-4-11-6-7-5-9-8(12-7)10(2)3/h5H,4,6H2,1-3H3 |
InChI Key |
VAZUKWWHZIDZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CN=C([Se]1)N(C)C |
Origin of Product |
United States |
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